molecular formula C23H27N3O B2522888 1-(3,5-dimethylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847397-04-0

1-(3,5-dimethylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2522888
CAS RN: 847397-04-0
M. Wt: 361.489
InChI Key: YBLDKEZYHLVBII-UHFFFAOYSA-N
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Description

1-(3,5-dimethylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, also known as DIBP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrrolidin-2-one derivatives and has a molecular weight of 381.5 g/mol.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi), a derivative of the compound , is commonly used in OLEDs. OLEDs are thin, flexible displays found in smartphones, TVs, and lighting panels. TPBi enhances the efficiency of light emission and contributes to vibrant colors in these devices .

Metal-Organic Frameworks (MOFs)

The organic linker 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) has been employed in the synthesis of novel MOFs. These porous materials find applications in gas storage, catalysis, and drug delivery. TIBM-based MOFs exhibit tunable properties due to their unique structure .

Antitumor Agents

Researchers have designed and synthesized novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives. Some of these compounds demonstrate moderate to high inhibitory activities against tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404. These findings suggest potential applications in cancer therapy .

Mechanism of Action

    Target of action

    The compound contains a benzimidazole moiety, which is a common structural motif in many biologically active compounds, including pharmaceuticals and agrochemicals . Benzimidazoles are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the other functional groups present in the molecule.

properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-15(2)13-26-21-8-6-5-7-20(21)24-23(26)18-12-22(27)25(14-18)19-10-16(3)9-17(4)11-19/h5-11,15,18H,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLDKEZYHLVBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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